REACTION_CXSMILES
|
[C:1]1([OH:12])([C:6]2(O)[CH2:10][CH2:9][CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.COC(OC)OC.B(F)(F)F.CCOCC>C(Cl)Cl>[CH2:7]1[C:6]2([CH2:2][CH2:3][CH2:4][CH2:5][C:1]2=[O:12])[CH2:10][CH2:9][CH2:8]1 |f:2.3|
|
Name
|
|
Quantity
|
5.16 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)(C1(CCCC1)O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
3.22 mL
|
Type
|
reactant
|
Smiles
|
COC(OC)OC
|
Name
|
|
Quantity
|
2.98 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at ambient temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cold bath was removed
|
Type
|
ADDITION
|
Details
|
The mixture was then diluted with CH2Cl2 (100 mL)
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was chromatographed on silica gel (100% hexane to 15:85 EtOAc/hexane, eluant)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |